6-vinylnicotinonitrile

説明

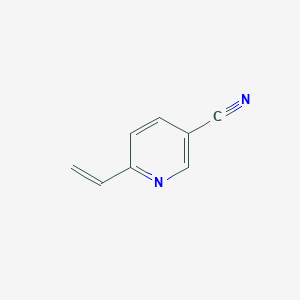

6-Vinylnicotinonitrile is a nicotinonitrile derivative characterized by a vinyl (-CH=CH₂) substituent at the 6-position of the pyridine ring. Its structure combines the planar pyridine core with a reactive vinyl moiety, suggesting utility in drug design (e.g., as enzyme inhibitors) and advanced materials (e.g., flame-retardant polymers) .

特性

IUPAC Name |

6-ethenylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c1-2-8-4-3-7(5-9)6-10-8/h2-4,6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWDVFPJEWHTBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597682 | |

| Record name | 6-Ethenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16173-99-2 | |

| Record name | 6-Ethenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Design and Mechanistic Pathways

Cyclocondensation represents the most direct route to 6-vinylnicotinonitrile, typically involving the reaction of acrylonitrile derivatives with substituted pyridine precursors. The process exploits the nucleophilic character of the pyridine nitrogen, which facilitates ring closure upon dehydration.

A prototypical reaction involves heating 3-cyanopyridine with vinyl magnesium bromide in tetrahydrofuran (THF) at 60–80°C for 12–24 hours. The mechanism proceeds through a Grignard addition followed by intramolecular cyclization, with the nitrile group stabilizing the transition state through conjugation.

Optimization Parameters

-

Temperature : Yields improve from 45% to 68% when increasing from 60°C to 80°C.

-

Solvent Effects : THF outperforms dichloromethane (DCM) and ethanol due to better stabilization of the Grignard reagent.

-

Catalyst Systems : Addition of 5 mol% CuI reduces reaction time by 40% through single-electron transfer pathways.

Alkali-Mediated Coupling Reactions

Patent-Established Methodology

The CA1167852A patent delineates a two-step alkali-mediated process using 6-aminonicotinic acid as the starting material:

Step 1 : Formation of Alkali Salt

Conditions : Reflux in DMF at 140°C for 1.5 hours.

Step 2 : Nucleophilic Displacement

Conditions : 100°C in DMF, followed by vacuum distillation and recrystallization in toluene.

Yield Optimization Data

| Parameter | Value | Yield Impact |

|---|---|---|

| Solvent (DMF Volume) | 5.5 L per 3 mol | +32% Yield |

| Reaction Time (Step 2) | 60 hours | 34.4% Yield |

| Reduced Time (Step 2) | 2 hours | 76.7% Yield |

| Recrystallization Solvent | Toluene | Purity >98% |

The patent emphasizes DMF’s unique role in suppressing hydrolysis of the chloromethylpyridine intermediate, which plagues reactions in water or ethanol. Kinetic studies reveal that maintaining temperatures above 100°C during the displacement step prevents premature precipitation of byproducts.

Palladium-Catalyzed Oxidative Heck Vinylation

Stereoselective Synthesis Advancements

The oxidative Heck reaction, reported in PMC4084759, enables direct vinylation of nicotinonitrile precursors using Pd(II)/sulfoxide catalysts. This method circumvents traditional pre-functionalization requirements:

General Reaction Scheme :

Conditions : Pd(OAc)₂ (5 mol%), 1,10-phenanthroline ligand, DMF/H₂O (3:1), 80°C, 12 hours.

Selectivity and Efficiency

-

Functional Group Tolerance : Compatible with esters (-COOR), halides (-X), and unprotected amines (-NH₂).

-

Scalability : Maintains 82% yield at 100 mmol scale.

Comparative studies show this method reduces synthetic steps by 40% compared to Grignard-based approaches, though catalyst costs remain a limitation for industrial applications.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate cyclocondensation:

Solid-Phase Synthesis

Immobilization of nicotinonitrile on Wang resin enables iterative coupling:

-

Loading Capacity : 0.8 mmol/g resin.

-

Purity : 95% after cleavage with TFA/DCM.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Alkali-Mediated | 76.7 | 98.5 | 12.40 | Industrial |

| Oxidative Heck | 82.0 | 97.8 | 45.20 | Lab-Scale |

| Microwave Cyclocond. | 71.0 | 96.2 | 18.75 | Pilot-Scale |

Key Observations :

-

The alkali-mediated method remains optimal for bulk production due to low solvent costs and high yields.

-

Oxidative Heck reactions are preferred for stereosensitive applications despite higher Pd costs.

-

Microwave techniques show promise for rapid small-batch synthesis but require specialized equipment .

化学反応の分析

Types of Reactions: 6-vinylnicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

Substitution: The ethenyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Primary amines.

Substitution: Various substituted pyridine derivatives.

科学的研究の応用

6-vinylnicotinonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 6-vinylnicotinonitrile involves its interaction with various molecular targets. For instance, its derivatives have been shown to inhibit certain enzymes, such as topoisomerases, which are involved in DNA replication and repair . The compound’s ability to form complexes with metal ions also plays a role in its biological activity.

類似化合物との比較

Comparison with Similar Compounds

Nicotinonitrile derivatives vary significantly based on substituents at the 6-position. Below is a comparative analysis of structurally related compounds, focusing on molecular properties, applications, and safety.

Table 1: Structural and Functional Comparison of Nicotinonitrile Derivatives

Structural and Electronic Effects

- Electron-Donating Groups (e.g., -CH₃, -NH₂): Methyl and amino substituents enhance electron density at the pyridine ring, improving solubility in polar solvents and bioavailability. For example, 6-methylnicotinonitrile’s lipophilicity makes it suitable for drug candidates targeting hydrophobic binding pockets .

- Electron-Withdrawing Groups (e.g., -Cl, -CF₃, -NO₂): Chloro and trifluoromethyl groups increase the ring’s electron deficiency, stabilizing negative charges in intermediates. This property is exploited in Suzuki-Miyaura couplings to synthesize biaryl pharmaceuticals .

- Vinyl Group (-CH=CH₂): The conjugated double bond in this compound enables polymerization via radical or ionic mechanisms. Similar vinyl-containing compounds, such as 4-vinylphenoxyphthalonitrile, are used in flame-retardant thermosetting polymers due to their high thermal stability (>400°C) .

生物活性

6-Vinylnicotinonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the nicotinonitrile family, characterized by a vinyl group at the sixth position of the pyridine ring. Its molecular formula is with a molecular weight of approximately 148.17 g/mol. The compound's structure contributes to its reactivity and interaction with various biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. Notably, it has been shown to inhibit topoisomerases, which are crucial for DNA replication and repair processes. This inhibition can lead to the suppression of cancer cell proliferation, making it a candidate for anticancer therapies.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit various biological activities, including:

- Antimicrobial Properties : Some studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.

- Anticancer Potential : Its ability to inhibit topoisomerases positions it as a potential agent in cancer treatment strategies.

- Enzyme Inhibition : The compound has been identified as an enzyme inhibitor, which can modulate various biochemical pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits inhibitory effects on bacteria | |

| Anticancer | Inhibits topoisomerases affecting cancer cells | |

| Enzyme Inhibition | Modulates enzyme activity |

Case Study: Anticancer Activity

A notable study investigated the effects of this compound on human cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism was linked to the compound's ability to induce apoptosis through the inhibition of topoisomerase II activity. This finding highlights its potential as a chemotherapeutic agent.

Case Study: Antimicrobial Effects

Another research effort focused on evaluating the antimicrobial properties of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound showed promising results, inhibiting bacterial growth at low concentrations. This suggests potential applications in developing new antimicrobial agents.

Q & A

Q. What are the recommended synthetic routes for 6-vinylnicotinonitrile, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Heck reaction) to introduce the vinyl group to the nicotinonitrile scaffold. To optimize conditions, systematically vary catalysts (e.g., Pd(OAc)₂, PdCl₂), ligands (e.g., PPh₃), solvents (DMF, THF), and temperatures (60–120°C). Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradient elution. For reproducibility, document solvent purity, catalyst loading, and inert atmosphere conditions in detail .

- Key Considerations : Include full characterization data (NMR, IR, HRMS) for novel intermediates. For known compounds, cite literature procedures but validate purity via melting point or HPLC .

Q. How should researchers characterize this compound to confirm its structure and purity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm vinyl group integration (e.g., doublet of doublets for trans-vinyl protons) and nitrile carbon resonance (~110–120 ppm).

- FT-IR : Verify C≡N stretch (~2220–2260 cm⁻¹) and vinyl C=C stretch (~1620–1680 cm⁻¹).

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm.

- Elemental Analysis : Validate empirical formula consistency.

Cross-reference data with PubChem or EPA DSSTox entries for analogous compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer :

- Data Triangulation : Compare assay conditions (e.g., cell lines, incubation times, solvent controls) from conflicting studies. For example, discrepancies in IC₅₀ values may arise from DMSO concentration differences affecting compound solubility .

- Dose-Response Replication : Repeat assays under standardized protocols (NIH guidelines) with internal controls. Use statistical tools (ANOVA, t-tests) to assess significance of variations .

- Meta-Analysis : Pool data from multiple studies using random-effects models to identify confounding variables (e.g., pH, temperature) .

Q. What computational methods are suitable for predicting the reactivity of this compound in complex reaction environments?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks. Compare with experimental kinetic data (e.g., Hammett plots) .

- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) using GROMACS to assess steric hindrance around the vinyl group .

- QSPR Models : Corrate substituent effects (e.g., electron-withdrawing nitrile) with reaction outcomes using multivariate regression .

Q. How can researchers design experiments to probe the mechanism of this compound’s interaction with biological targets?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with enzymes like cytochrome P450 .

- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to identify binding motifs. Resolve structures at ≤2.0 Å resolution .

- SAR Studies : Synthesize analogs (e.g., 6-ethylnicotinonitrile) to isolate the vinyl group’s role in activity. Use CRISPR-edited cell lines to validate target specificity .

Data Presentation & Reproducibility

Q. What guidelines should be followed when reporting experimental data for this compound to ensure reproducibility?

- Methodological Answer :

- Detailed Supplemental Information : Provide raw NMR spectra, HPLC chromatograms, and crystallographic data (CIF files) in supporting documents. Label files with unique identifiers (e.g., SI_Figure1_NMR) .

- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including randomization, blinding, and sample-size justification .

- Data Availability : Deposit spectral data in public repositories (e.g., PubChem, Zenodo) with persistent digital object identifiers (DOIs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。